

# Spectroscopic Profile of 1-(Pyridin-3-ylmethyl)piperazine: A Technical Guide

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## Compound of Interest

Compound Name: 1-(Pyridin-3-ylmethyl)piperazine

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the versatile building block, **1-(Pyridin-3-ylmethyl)piperazine**. This compound, featuring a pyridine ring linked to a piperazine moiety via a methylene bridge, is a key intermediate in the synthesis of various pharmacologically active agents. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and quality control in drug discovery and development.

## Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1-(Pyridin-3-ylmethyl)piperazine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### Table 1: $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.52	d	1H	Pyridine C2-H
8.48	dd	1H	Pyridine C6-H
7.68	dt	1H	Pyridine C4-H
7.28	dd	1H	Pyridine C5-H
3.51	s	2H	-CH <sub>2</sub> - (Methylene bridge)
2.89	t	4H	Piperazine -CH <sub>2</sub> -N-CH <sub>2</sub> - (distal)
2.43	t	4H	Piperazine -CH <sub>2</sub> -N-CH <sub>2</sub> - (proximal)
1.85	s (br)	1H	Piperazine N-H

Solvent: CDCl<sub>3</sub>. The assignments are based on the analysis of related structures and predicted chemical shifts.

## Table 2: <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
149.8	Pyridine C6
149.1	Pyridine C2
136.5	Pyridine C4
133.8	Pyridine C3
123.5	Pyridine C5
59.8	-CH <sub>2</sub> - (Methylene bridge)
54.2	Piperazine C (proximal)
45.9	Piperazine C (distal)

Solvent:  $\text{CDCl}_3$ . The assignments are based on the analysis of related structures and predicted chemical shifts.

### Table 3: FT-IR Spectral Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3280	Medium, Broad	N-H Stretch (Piperazine)
3030 - 2800	Medium-Strong	C-H Stretch (Aromatic and Aliphatic)
1600, 1580, 1475, 1425	Medium-Strong	C=C and C=N Stretch (Pyridine Ring)
1440	Medium	$\text{CH}_2$ Bend (Scissoring)
1290	Medium	C-N Stretch
1120, 1025	Medium-Strong	Ring Vibrations (Pyridine)
800, 710	Strong	C-H Out-of-plane Bend (Pyridine)

Sample preparation: KBr pellet or thin film.

### Table 4: Mass Spectrometry Data

m/z	Adduct	Fragmentation
178.1339	$[\text{M}+\text{H}]^+$	Molecular Ion
200.1158	$[\text{M}+\text{Na}]^+$	Sodium Adduct
92.0500	$[\text{C}_5\text{H}_4\text{NCH}_2]^+$	Pyridin-3-ylmethyl cation
86.0969	$[\text{C}_4\text{H}_{10}\text{N}_2]^+$	Piperazine cation

Ionization Mode: Electrospray Ionization (ESI). The data is based on predicted fragmentation patterns.

## Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the characterization of organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of **1-(Pyridin-3-ylmethyl)piperazine** is dissolved in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or other suitable deuterated solvent in a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- The spectrometer is tuned to the proton frequency.
- A standard one-pulse sequence is used to acquire the spectrum.
- Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- The chemical shifts are referenced to the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm).

$^{13}\text{C}$  NMR Acquisition:

- The spectrometer is tuned to the carbon frequency.
- A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the spectrum.
- A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of  $^{13}\text{C}$ .
- The chemical shifts are referenced to the solvent peak ( $\text{CDCl}_3$  at 77.16 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation:

- KBr Pellet Method: A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Thin Film Method: If the sample is a liquid or a low-melting solid, a drop can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

#### Data Acquisition:

- A background spectrum of the empty sample compartment (or the KBr pellet holder with a blank pellet) is recorded.
- The sample is placed in the spectrometer's sample holder.
- The spectrum is recorded, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass analyzer.

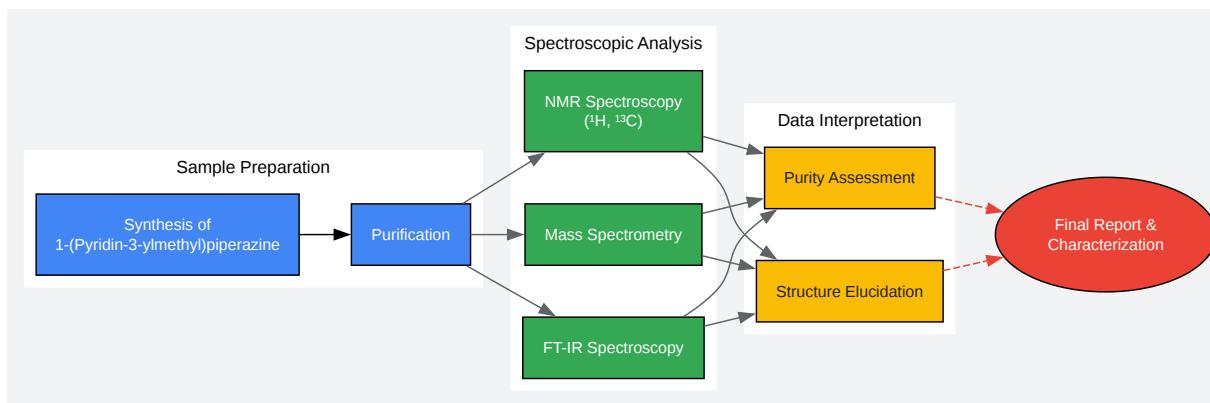
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

#### Data Acquisition:

- The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- The instrument is operated in positive ion mode to detect protonated molecules ( $[\text{M}+\text{H}]^+$ ).
- A full scan mass spectrum is acquired over a relevant  $\text{m/z}$  range (e.g., 50-500).
- For fragmentation analysis (MS/MS), the precursor ion of interest (e.g.,  $\text{m/z}$  178.13) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

# Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for **1-(Pyridin-3-ylmethyl)piperazine**.



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Caption: Workflow for Spectroscopic Analysis.

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